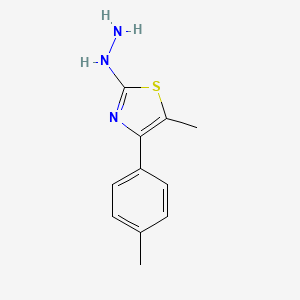

![molecular formula C17H17N3O2 B2752503 (2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058729-73-8](/img/structure/B2752503.png)

(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the carbonyl group in the methanone could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Imaging Applications

- Synthesis for Parkinson's Disease Imaging: The compound HG-10-102-01, closely related to the queried chemical structure, was synthesized for potential use as a PET imaging agent targeting the LRRK2 enzyme in Parkinson's disease. This synthesis process involved multiple chemical reactions, yielding a compound with high radiochemical purity and specific activity, which could aid in the non-invasive study of Parkinson's disease progression and pharmacotherapy outcomes (Wang et al., 2017).

Antimicrobial Applications

- Antimicrobial Activity: A derivative of the queried chemical structure demonstrated interesting antimicrobial activity. The synthesis was achieved through a reaction involving 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione among other components, followed by evaluation using the cup plate method. This highlights the potential of such compounds in developing new antimicrobial agents (Chaudhari, 2012).

Synthesis and Structural Investigations

- Novel Fused Chromone-Pyrimidine Hybrids: A procedure was described for the synthesis of functionalized novel compounds, including (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone, through ANRORC reaction of 3-benzoyl chromones with benzamidines. This demonstrates the versatility of pyrimidine derivatives in creating compounds with potential biological activity (Sambaiah et al., 2017).

EGFR Kinase Inhibition for Cancer Therapy

- EGFR Tyrosine Kinase Inhibition: Pyrido[2,3-d]pyrimidin-7(8H)-ones, through a tandem Michael addition-cyclization synthesis, were evaluated for their inhibition activity against epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds, including methoxy derivatives, showed promising results as submicromolar inhibitors, indicating potential applications in cancer therapy (Boros et al., 2004).

Crystal Structure and Molecular Docking

- Crystal and Molecular Structure Analysis: The crystal structure of related compounds was determined, providing insights into the molecular configurations that could influence biological activity and drug design. Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Akkurt et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-16-5-3-2-4-12(16)17(21)20-11-6-7-15(20)13-9-18-10-19-14(13)8-11/h2-5,9-11,15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSYNHSYKQJZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C3CCC2C4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

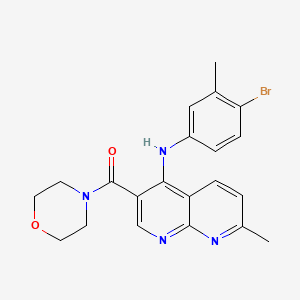

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)

![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)

![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)

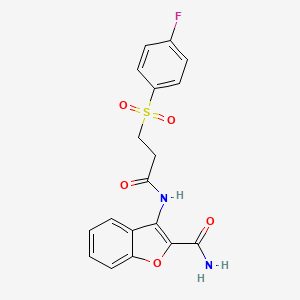

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)